Lipophilicity: Trifluoromethyl vs. Acetyl
The presence of the trifluoromethyl group elevates the octanol–water partition coefficient (LogP) of the target compound by approximately 1.9 to 2.0 log units relative to its non-fluorinated counterpart, 3-acetamidopyridine. Experimentally, the target compound exhibits LogP = 2.23 (chemsrc) or XLogP3 = 1.5 (PubChem) [1]. In contrast, 3-acetamidopyridine displays ACD/LogP = 0.26 and XlogP = 0.4 . This demonstrates that the –CF₃ group confers a ≥5-fold increase in partition coefficient, which directly influences tissue distribution and passive membrane permeation [2].
| Evidence Dimension | Octanol–water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP ≈ 2.23 (chemsrc); XLogP3 = 1.5 (PubChem) |
| Comparator Or Baseline | 3-Acetamidopyridine: ACD/LogP = 0.26, XlogP = 0.4 |
| Quantified Difference | ΔLogP ≈ +1.8 to +2.0 (target more lipophilic) |
| Conditions | Computed by ACD/Labs (ChemSpider), XLogP3 (PubChem), and chemsrc proprietary algorithms at 25 °C |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration, making the trifluoroacetamide a preferred scaffold when enhanced bioavailability is desired.
- [1] PubChem CID 605298: Acetamide, 2,2,2-trifluoro-N-3-pyridinyl-. XLogP3 = 1.5. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. General relationship between LogP and membrane permeability. View Source
